5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid

p56lck tyrosine kinase inhibitor immunoprecipitated kinase assay

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid (CAS 150258-63-2), also known as trans-1-(3'-carboxy-4'-hydroxyphenyl)-2-(2,5-dihydroxyphenyl)ethene, is a synthetic, non-amine-containing 1,2-diarylethene. It belongs to a class of stilbene-like protein-tyrosine kinase (PTK) inhibitors distinguished by the presence of both a salicyl (2-hydroxybenzoic acid) ring and a 2,5-dihydroxyphenyl ring connected via an ethenyl linker.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 150258-63-2
Cat. No. B043503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid
CAS150258-63-2
Synonyms5-[2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic Acid; 
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=C(C=CC(=C2)O)O)C(=O)O)O
InChIInChI=1S/C15H12O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h1-8,16-18H,(H,19,20)/b3-1+
InChIKeyAYPFKZQQTSLEJG-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid (CAS 150258-63-2): A Potent p56lck Tyrosine Kinase Inhibitor – Technical Overview for Research Procurement


5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid (CAS 150258-63-2), also known as trans-1-(3'-carboxy-4'-hydroxyphenyl)-2-(2,5-dihydroxyphenyl)ethene, is a synthetic, non-amine-containing 1,2-diarylethene [1]. It belongs to a class of stilbene-like protein-tyrosine kinase (PTK) inhibitors distinguished by the presence of both a salicyl (2-hydroxybenzoic acid) ring and a 2,5-dihydroxyphenyl ring connected via an ethenyl linker [1]. The compound exhibits extremely high potency against immunoprecipitated p56lck, a lymphocyte-specific Src-family tyrosine kinase, with an IC50 value of 60 nM [1].

Why In-Class Substitution Is Not Advisable: The Salicyl-1,2-Diarylethene Pharmacophore of 150258-63-2 Drives Target Engagement That Close Analogs Cannot Replicate


The p56lck inhibitory potency of 150258-63-2 arises from a precisely defined combination of three structural features: a salicyl (2-hydroxybenzoic acid) moiety, a 2,5-dihydroxyphenyl ring, and a rigid ethenyl bridge that maintains the correct distance and geometry between the two aromatic systems [1]. Close structural analogs—including saturated ethano analogs (e.g., compound 14, IC50 = 1 µM), compounds bearing a 3,4-dihydroxy substitution pattern (compound 13, IC50 ~ 5 µM), or amine-containing lavendustin A derivatives—suffer dramatic losses in potency [1]. Notably, replacement of the ethenyl carbon with an imine nitrogen (compound 17, IC50 = 85 µM) results in a ~1,400-fold reduction in potency, demonstrating that subtle modifications to the 1,2-diarylethene core cannot be accommodated without severely compromising target engagement [1]. Consequently, simple in-class interchange with structurally related phenolic stilbenes or lavendustin analogs will not preserve the desired p56lck inhibition profile.

Quantitative Differentiation Evidence: 150258-63-2 Versus Closest Analogs and Alternatives in p56lck Inhibition


~133-Fold Superior p56lck Inhibition Compared to the Parent Natural Product Lavendustin A

In head-to-head testing against immunoprecipitated p56lck, 150258-63-2 (compound 12) achieved an IC50 of 60 nM, compared to 8,000 nM for the parent natural product lavendustin A, representing an approximately 133-fold improvement in inhibitory potency [1][2]. Both compounds were evaluated under identical immunoprecipitated p56lck autophosphorylation assay conditions as reported in the same study [1].

p56lck tyrosine kinase inhibitor immunoprecipitated kinase assay

~1,400-Fold Potency Gain Over the Imine-Containing Analog (Compound 17) Achieved by Carbon-for-Nitrogen Replacement in the 1,2-Diarylethene Bridge

Replacing the imine nitrogen of compound 17 (which retains the salicylbenzylamine pharmacophore of lavendustin A) with a carbon atom to yield 150258-63-2 (compound 12) resulted in an IC50 reduction from 85 µM (85,000 nM) to 60 nM against immunoprecipitated p56lck [1]. This represents an approximately 1,417-fold enhancement in potency and demonstrates that the all-carbon 1,2-diarylethene bridge is essential for high-affinity target engagement [1].

p56lck structure-activity relationship 1,2-diarylethene

Potency Ranking in the 1993 Benchmark Study Confirms 150258-63-2 as the Most Potent p56lck Inhibitor Within Its Structural Series

Within the full panel of non-amine lavendustin A analogs reported by Smyth et al. (1993), 150258-63-2 (compound 12) exhibited the lowest IC50 against immunoprecipitated p56lck at 60 nM [1]. By comparison, the saturated ethano analog (compound 14) showed an IC50 of approximately 1 µM, and the 3,4-dihydroxy regioisomer (compound 13) showed an IC50 of approximately 5 µM [1]. p56lck, EGFR, and c-erbB-2 PTK preparations were examined in parallel; the study highlights compound 12 for its exceptional potency against p56lck relative to the other enzymes tested [1].

p56lck structure-activity relationship stilbene PTK inhibitor

Unique Multi-Pharmacophore Architecture: Simultaneous Incorporation of Salicyl and 2,5-Dihydroxyphenyl Motifs Distinguishes 150258-63-2 from Erbstatin, Piceatannol, and Resveratrol

150258-63-2 was rationally designed to merge three pharmacophoric elements not found together in any single natural product PTK inhibitor: (i) the salicyl ring characteristic of the lavendustin A pharmacophore, (ii) the 2,5-dihydroxyphenyl pattern of erbstatin, and (iii) the diaryl motif of piceatannol [1]. This architecture is structurally and mechanistically distinct from resveratrol (3,4',5-trihydroxy-trans-stilbene), which lacks both the salicyl carboxyl and the 2,5-dihydroxy substitution and does not exhibit comparable p56lck inhibition [1].

pharmacophore design hybrid inhibitor chemical biology probe

Profiled Against Three Clinically Relevant PTK Targets in a Single Study: p56lck, EGFR, and c-erbB-2/HER2

150258-63-2 (compound 12) was simultaneously evaluated in immunoprecipitated p56lck, EGFR, and c-erbB-2/HER2 PTK preparations within the same study [1]. The publication highlights its extremely high potency against p56lck (IC50 = 60 nM) while reporting the compound was also tested against EGFR and c-erbB-2, making it one of the few early-generation p56lck inhibitors with cross-target profiling data available for comparative assessment [1].

kinase selectivity p56lck EGFR HER2

High-Value Research and Industrial Application Scenarios for 150258-63-2 Based on Quantitative Differentiation Evidence


T-Cell Receptor Signaling Studies Requiring Potent and Well-Characterized p56lck Inhibition

With an IC50 of 60 nM against immunoprecipitated p56lck—approximately 133-fold more potent than lavendustin A [1]—150258-63-2 is the preferred chemical probe for dissecting p56lck-dependent signaling pathways in T-cell receptor (TCR) activation, lymphocyte development, and autoimmune disease models [1]. Its characterized multi-target profile (p56lck, EGFR, c-erbB-2) allows researchers to account for potential kinase selectivity considerations within a single compound batch [1].

Structure-Activity Relationship (SAR) Studies on 1,2-Diarylethene PTK Inhibitor Scaffolds

150258-63-2 serves as the benchmark compound for SAR campaigns exploring modifications to the 1,2-diarylethene PTK inhibitor scaffold. Its ~1,400-fold potency advantage over the imine-containing analog (compound 17) [1] establishes the carbon-bridge requirement, while its ~17- to ~83-fold superiority over saturated and regioisomeric analogs [1] provides clear comparator data for iterative medicinal chemistry optimization.

Pharmacophore Validation and Hybrid Inhibitor Design

As the only compound that simultaneously incorporates the salicyl, 2,5-dihydroxyphenyl, and diarylethene pharmacophoric elements [1], 150258-63-2 is uniquely suited for competitive displacement assays, molecular docking studies, and pharmacophore model validation. It enables the deconvolution of binding contributions from each structural motif, informing the rational design of next-generation multi-target PTK inhibitors.

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